molecular formula C10H13N3O3 B11560771 2-(Furfurylidenehydrazino)-2-oxo-n-propylacetamide

2-(Furfurylidenehydrazino)-2-oxo-n-propylacetamide

Cat. No.: B11560771
M. Wt: 223.23 g/mol
InChI Key: VQCHMUSWWFBXPR-KPKJPENVSA-N
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Description

2-(Furfurylidenehydrazino)-2-oxo-n-propylacetamide is an organic compound that belongs to the class of hydrazones It is characterized by the presence of a furfural moiety linked to a hydrazino group, which is further connected to an oxo-n-propylacetamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Furfurylidenehydrazino)-2-oxo-n-propylacetamide typically involves the condensation reaction between furfural and hydrazine derivatives. The reaction is carried out under acidic or basic conditions to facilitate the formation of the hydrazone linkage. The general synthetic route can be summarized as follows:

    Condensation Reaction: Furfural is reacted with hydrazine hydrate in the presence of an acid catalyst to form furfural hydrazone.

    Acylation: The furfural hydrazone is then acylated with n-propylacetamide under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance yield and purity. The use of advanced catalytic systems and optimized reaction conditions can further improve the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(Furfurylidenehydrazino)-2-oxo-n-propylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.

    Substitution: The furfural moiety can undergo electrophilic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like halogens and nitrating agents are employed under controlled conditions.

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted furfural derivatives.

Scientific Research Applications

2-(Furfurylidenehydrazino)-2-oxo-n-propylacetamide has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Biological Studies: The compound is used in studies related to enzyme inhibition and protein interactions.

    Industrial Applications: It serves as an intermediate in the synthesis of various organic compounds and materials.

Mechanism of Action

The mechanism of action of 2-(Furfurylidenehydrazino)-2-oxo-n-propylacetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The hydrazone linkage allows the compound to form stable complexes with metal ions, which can inhibit enzyme activity. Additionally, the furfural moiety can interact with nucleophilic sites in biological molecules, leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

    Furfural Hydrazone: Shares the hydrazone linkage but lacks the acylated n-propylacetamide structure.

    2-Furylhydrazine: Contains the furfural moiety but differs in the hydrazine linkage.

Uniqueness

2-(Furfurylidenehydrazino)-2-oxo-n-propylacetamide is unique due to its combined structural features, which confer specific chemical reactivity and biological activity. The presence of both the furfural and acylated hydrazone moieties allows for diverse applications in various fields.

Properties

Molecular Formula

C10H13N3O3

Molecular Weight

223.23 g/mol

IUPAC Name

N'-[(E)-furan-2-ylmethylideneamino]-N-propyloxamide

InChI

InChI=1S/C10H13N3O3/c1-2-5-11-9(14)10(15)13-12-7-8-4-3-6-16-8/h3-4,6-7H,2,5H2,1H3,(H,11,14)(H,13,15)/b12-7+

InChI Key

VQCHMUSWWFBXPR-KPKJPENVSA-N

Isomeric SMILES

CCCNC(=O)C(=O)N/N=C/C1=CC=CO1

Canonical SMILES

CCCNC(=O)C(=O)NN=CC1=CC=CO1

Origin of Product

United States

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